
2,2-Diisopropyl-1,3-dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diisopropyl-1,3-dioxole is a chemical compound with the molecular formula C9H18O2. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diisopropyl-1,3-dioxole can be synthesized through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques for water removal and purification to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diisopropyl-1,3-dioxole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2-Diisopropyl-1,3-dioxole has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: It may be involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diisopropyl-1,3-dioxole involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis and other degradation reactions . The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 2-Isopropyl-1,3-dioxane
- 2-Isopropyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Diisopropyl-1,3-dioxole is unique due to its specific structural features, such as the presence of two isopropyl groups, which enhance its stability and reactivity compared to other dioxolanes . This makes it particularly useful as a protecting group and in various synthetic applications .
Properties
CAS No. |
112183-60-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,2-di(propan-2-yl)-1,3-dioxole |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(3)4)10-5-6-11-9/h5-8H,1-4H3 |
InChI Key |
BDLBFJXDKBWJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OC=CO1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


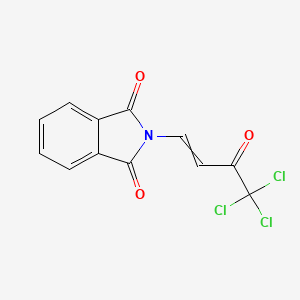
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
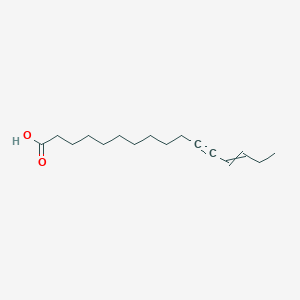

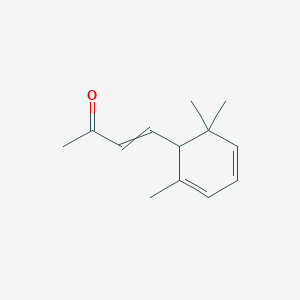
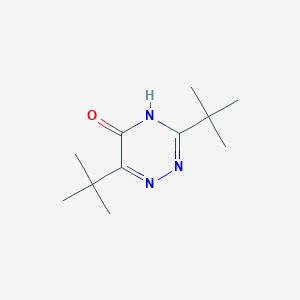

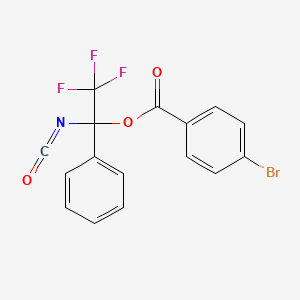
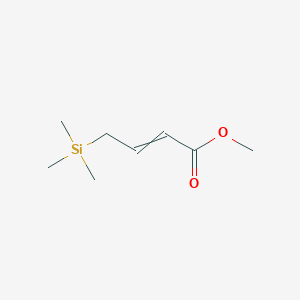
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
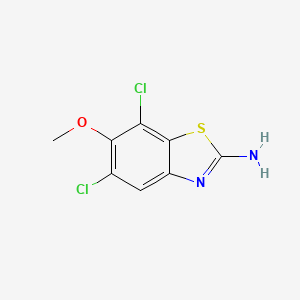
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
